2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine
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Overview
Description
2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine is a chemical compound characterized by its molecular formula C10H5ClF2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, with chlorine and fluorine atoms attached to the pyrimidine ring, and a fluorophenoxy group at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method is the reaction of 2-fluorophenol with 2,4-dichloropyrimidine under specific conditions to introduce the fluorophenoxy group.
Industrial Production Methods: In an industrial setting, the compound is produced through controlled chemical reactions that ensure high purity and yield. The process involves the use of specialized equipment and adherence to safety protocols to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored the use of this compound in the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: In the industrial sector, it is utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
2-Chloro-4-fluoropyrimidine
5-Fluorouracil
2-Chloro-5-fluoropyrimidine
Uniqueness: 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine is unique due to the presence of both chlorine and fluorine atoms on the pyrimidine ring, as well as the fluorophenoxy group. This combination of substituents imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2N2O/c11-10-14-5-7(13)9(15-10)16-8-4-2-1-3-6(8)12/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGGUKIICMIVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC(=NC=C2F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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